

Commercial Availability and Technical Profile of Anilazine-d4: A Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, and relevant experimental considerations for **Anilazine-d4**. This deuterated analog of the fungicide Anilazine serves as a valuable internal standard for analytical and metabolic studies.

Commercial Availability

Anilazine-d4 is available from several specialized chemical suppliers catering to the research and development community. It is essential to note that this product is intended for laboratory research use only and not for human or veterinary applications.[1][2] Key suppliers are located in North America, Europe, and China.



Supplier	Location(s)	Availability	Contact Information
Clinivex	Canada, USA, India, China	In stock (1 mg, 10 mg units)	INVALID-LINK; +1 (877)-861-1996[1][2]
Santa Cruz Biotechnology	USA	Available	scbt.com[3]
LGC Standards	International	Available	lgcstandards.com
Analytical Standard Solutions (A2S)	France	Available	a2s-analytical.com
Shanghai Nianxing Industrial Co., Ltd	China	In Stock (Purity: 98.0%)	INVALID-LINK; 0086-021-52280163
Toronto Research Chemicals (TRC)	Canada	Available	torontoresearch.com

Physicochemical and Technical Data

A comprehensive summary of the known quantitative data for **Anilazine-d4** is presented below. This information is critical for experimental design, including the preparation of stock solutions and the interpretation of analytical results.



Property	Value
Chemical Name	4,6-Dichloro-N-(2- chlorophenyl-d4)-1,3,5-triazin- 2-amine
Synonyms	2,4-Dichloro-6-(2-chloranilino- d4)-s-triazine, Aniyaline-d4, B 622-d4
CAS Number	1219802-20-6
Molecular Formula	C9HD4Cl3N4
Molecular Weight	279.55 g/mol
Purity	≥98.0%
Boiling Point	460.4 ± 47.0 °C at 760 mmHg
Density	1.6 ± 0.1 g/cm ³
Flash Point	232.2 ± 29.3 °C
Storage Conditions	Recommended: +4°C
Shipping Conditions	Ambient Temperature

Experimental Protocols and Applications

While specific, detailed experimental protocols for **Anilazine-d4** are not widely published, its primary application is as an internal standard in analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS), for the quantification of Anilazine. Below are generalized experimental methodologies where **Anilazine-d4** would be employed.

Use as an Internal Standard in LC-MS Analysis

Deuterated standards like **Anilazine-d4** are ideal for use as internal standards in quantitative mass spectrometry-based assays. They exhibit similar ionization efficiency and chromatographic retention times to the non-deuterated analyte but are distinguishable by their higher mass. This allows for accurate correction of variations in sample extraction, injection volume, and instrument response.



A Generic Protocol Outline:

- Preparation of Stock Solutions: Prepare a stock solution of Anilazine-d4 in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
- Preparation of Spiking Solution: Dilute the stock solution to a working concentration (e.g., 1 μg/mL).
- Sample Preparation:
 - To a known volume or weight of the sample matrix (e.g., plasma, tissue homogenate, environmental sample), add a precise volume of the Anilazine-d4 spiking solution.
 - Perform the extraction procedure for Anilazine (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
- LC-MS Analysis:
 - Inject the extracted sample onto an appropriate LC column (e.g., C18).
 - Elute the analytes using a suitable mobile phase gradient.
 - Detect and quantify Anilazine and Anilazine-d4 using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. The ratio of the peak area of Anilazine to that of Anilazine-d4 is used for quantification.

Metabolic Stability Assay

Anilazine-d4 can be used as an internal standard in in vitro metabolic stability assays to determine the rate at which Anilazine is metabolized by liver microsomes or other metabolic systems.

A Generic Protocol Outline:

- Incubation:
 - Pre-incubate liver microsomes with a reaction buffer at 37°C.



- Initiate the reaction by adding a known concentration of Anilazine.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
- Reaction Quenching and Extraction:
 - Stop the metabolic reaction by adding a quenching solution (e.g., cold acetonitrile)
 containing a known concentration of Anilazine-d4 as the internal standard.
 - Centrifuge the samples to precipitate proteins.
- LC-MS Analysis:
 - Analyze the supernatant by LC-MS to determine the concentration of Anilazine remaining at each time point, using the Anilazine-d4 signal for normalization.
 - The rate of disappearance of Anilazine is then used to calculate parameters such as the in vitro half-life (t1/2) and intrinsic clearance (CL_{int}).

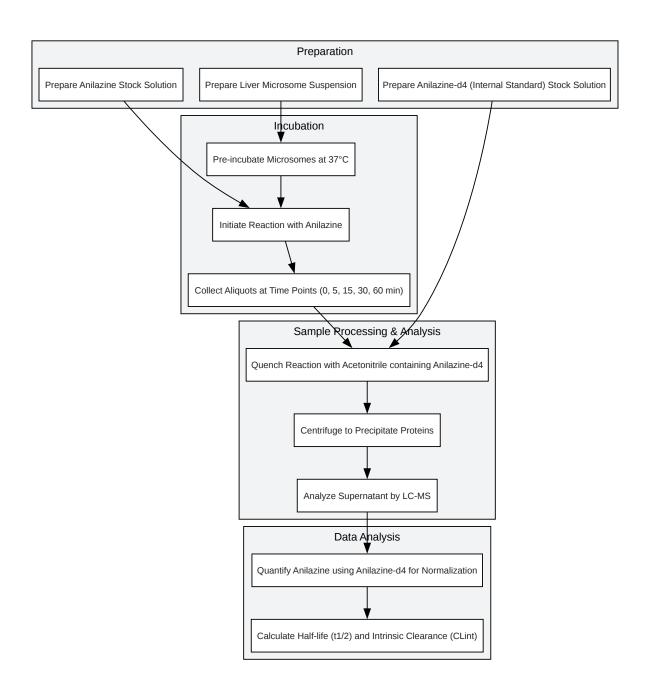
Mechanism of Action of Anilazine (Non-deuterated)

The fungicidal activity of Anilazine is attributed to its ability to act as a non-specific, multi-site inhibitor. It is believed to interfere with various enzymes in fungal cells, primarily by reacting with sulfhydryl (-SH) groups of amino acids like cysteine. This broad-based inhibition disrupts multiple metabolic pathways, including mitochondrial respiration, leading to fungal cell death. Due to this multi-site nature, a specific signaling pathway is not applicable.

Visualizations

Experimental Workflow for a Metabolic Stability Assay



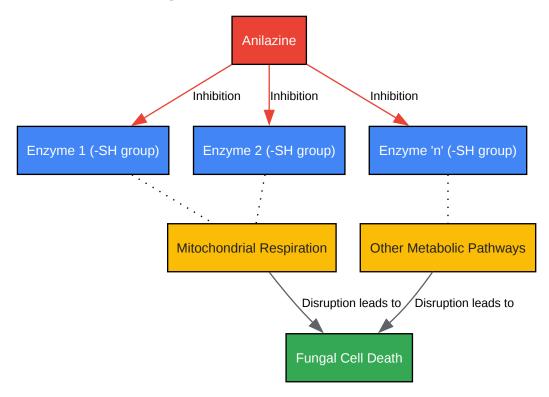


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Caption: Workflow for an in vitro metabolic stability assay using **Anilazine-d4** as an internal standard.

Logical Relationship of Anilazine's Multi-Site Inhibition



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Caption: Anilazine's multi-site inhibitory action on various enzymes, leading to fungal cell death.

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